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Compound of Interest

Compound Name: U91356

Cat. No.: B131092 Get Quote

An extensive search for the compound "U91356" did not yield any specific information in the

public domain or scientific literature. It is possible that this is an internal, unpublished, or

incorrect identifier. However, research into compounds developed by the Upjohn company

revealed a significant class of synthetic opioids known as the "U-series," which includes the

well-documented compounds U-47700 and U-50488. This guide provides a comparative

analysis of these two compounds and their analogs, which are likely relevant to the original

query.

Comparative Analysis of U-47700 and U-50488
U-47700 and U-50488 are structurally related synthetic opioids developed by the Upjohn

company in the 1970s.[1][2][3] Despite their structural similarities, they exhibit distinct

pharmacological profiles, primarily differing in their selectivity for opioid receptor subtypes. U-

47700 is a potent μ-opioid receptor (MOR) agonist, while U-50488 is a highly selective κ-opioid

receptor (KOR) agonist.[1][2][4]

Data Presentation
The following tables summarize the quantitative data for U-47700, U-50488, and some of their

analogs based on available research.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)
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Compound
μ-Opioid
Receptor
(MOR) Ki (nM)

κ-Opioid
Receptor
(KOR) Ki (nM)

δ-Opioid
Receptor
(DOR) Ki (nM)

Receptor
Selectivity

U-47700 11 287 1220 MOR selective

N-desmethyl-U-

47700
206 - -

Reduced MOR

affinity

N,N-didesmethyl-

U-47700
4080 - -

Greatly reduced

MOR affinity

U-50488 - Highly Selective - KOR selective

Fluorinated U-

50488 Analogs
-

Reduced KOR

affinity
-

Reduced KOR

affinity

Note: A lower Ki value indicates a higher binding affinity. Data for some analogs are qualitative

due to the nature of the available literature.

Table 2: In Vivo Analgesic Potency

Compound
Analgesic Potency (vs.
Morphine)

Primary Receptor Target

U-47700 ~7.5 - 10 times more potent MOR

U-50488 Potent analgesic effects KOR

Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The

following are detailed methodologies for key experiments typically cited in the study of opioid

compounds.

1. Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for specific receptor subtypes

(e.g., MOR, KOR, DOR).
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Methodology:

Membrane Preparation: Brain tissue from rodents (e.g., rats) is homogenized and

centrifuged to isolate cell membranes containing the opioid receptors.

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g.,

[³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (e.g.,

U-47700).

Separation: The bound and free radioligand are separated by rapid filtration.

Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation.[2]

2. In Vivo Analgesia Assays (e.g., Hot Plate Test, Writhing Test)

Objective: To assess the analgesic (pain-relieving) effects of a compound in animal models.

Methodology (Hot Plate Test):

Animal Model: Mice or rats are used.

Baseline Measurement: The baseline latency to a pain response (e.g., licking a paw,

jumping) is measured by placing the animal on a heated surface (e.g., 55°C).

Compound Administration: The test compound is administered to the animals (e.g., via

subcutaneous injection).

Post-treatment Measurement: At various time points after administration, the latency to the

pain response is measured again.

Data Analysis: An increase in the latency to the pain response compared to the baseline

indicates an analgesic effect. The dose that produces a 50% maximal effect (ED₅₀) can be

calculated.[2][5]
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Methodology (Writhing Test):

Animal Model: Mice are typically used.

Induction of Writhing: An irritant (e.g., acetic acid) is injected intraperitoneally to induce a

characteristic stretching response (writhing).

Compound Administration: The test compound is administered prior to the irritant.

Observation: The number of writhes is counted over a specific period.

Data Analysis: A reduction in the number of writhes in the treated group compared to a

control group indicates analgesia.[5]

Mandatory Visualizations
Signaling Pathways
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Simplified Opioid Receptor Signaling Pathways

U-47700 (MOR Agonist) U-50488 (KOR Agonist)
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Click to download full resolution via product page

Caption: Simplified signaling pathways for U-47700 and U-50488.

Experimental Workflow
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General Experimental Workflow for Opioid Compound Analysis
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Acquire Compound
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Caption: A general workflow for the preclinical analysis of novel opioid compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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